Kahweol stearate
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Overview
Description
Kahweol stearate is a diterpenoid ester found in coffee, specifically in the beans of Coffea arabica and Coffea canephora. It is known for its various biological activities, including anti-inflammatory, anticancer, and antiangiogenic properties . This compound is one of the several diterpene esters present in coffee, which also includes cafestol esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kahweol stearate can be synthesized through esterification of kahweol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, this compound is extracted from coffee beans using methods such as ultrasound-assisted extraction followed by high-performance liquid chromatography (HPLC). The extraction process involves the use of solvents like diethyl ether to isolate the diterpene esters from the coffee beans .
Chemical Reactions Analysis
Types of Reactions: Kahweol stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kahweol quinone derivatives.
Reduction: Reduction of this compound can yield kahweol alcohol.
Substitution: Esterification reactions can lead to the formation of different kahweol esters by substituting the stearic acid with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Kahweol quinone derivatives.
Reduction: Kahweol alcohol.
Substitution: Various kahweol esters such as kahweol palmitate, kahweol oleate, and kahweol linoleate.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of diterpenoid esters in different chemical reactions.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and other diseases.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Kahweol stearate exerts its effects through several molecular mechanisms:
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor kappa B (NF-κB) pathway.
Antioxidant: Increases the levels of glutathione (GSH), a key antioxidant, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Kahweol stearate is similar to other diterpenoid esters found in coffee, such as:
- Cafestol stearate
- Kahweol palmitate
- Kahweol oleate
- Kahweol linoleate
- Cafestol palmitate
- Cafestol oleate
- Cafestol linoleate
Uniqueness: this compound is unique due to its specific combination of biological activities, including its potent anti-inflammatory, anticancer, and antiangiogenic properties. While other diterpenoid esters like cafestol stearate also exhibit similar activities, this compound’s distinct molecular structure, particularly the presence of a conjugated double bond on the furan ring, contributes to its unique pharmacological profile .
Properties
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNJPOJIQNIFK-BXOACLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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